Heme-Protein Structural Integrity After PEG2 Modification
Covalent attachment of 2,4-bis(O-methoxypolyethylene glycol)-6-chloro-s-triazine (activated PEG2) to myeloperoxidase (MPO) and lactoperoxidase (LPO) caused negligible perturbation of the heme‑iron absorption spectrum, with all characteristic peaks (MPO: 430, 500, 570, 634, 690 nm; LPO: 412, 500, 550, 600, 635 nm) remaining unchanged [1]. In contrast, many chemical modification strategies (e.g., acylation or carbodiimide coupling) frequently blue‑shift or broaden heme bands, indicating altered active‑site geometry.
| Evidence Dimension | Spectral integrity of heme‑iron chromophore (absorption peak positions, nm) |
|---|---|
| Target Compound Data | PEG2‑MPO: 430, 500, 570, 634, 690 nm; PEG2‑LPO: 412, 500, 550, 600, 635 nm |
| Comparator Or Baseline | Native MPO: 430, 500, 570, 634, 690 nm; Native LPO: 412, 500, 550, 600, 635 nm |
| Quantified Difference | 0 nm shift – complete spectral overlay |
| Conditions | UV‑visible absorption spectroscopy in aqueous buffer, pH 7.4; PEG2 conjugation via triazine‑chloride substitution |
Why This Matters
Maintaining native heme‑environment integrity after PEGylation preserves enzymatic activity and avoids immunogenic neo‑epitopes, which is critical for biotherapeutic selection.
- [1] Miyasaki, K. et al. (1997) Modification of myeloperoxidase and lactoperoxidase with 2,4-bis(O-methoxypolyethylene glycol)-6-chloro-s-triazine (activated PEG2). J. Oral Biosci., 39(5):557–564. View Source
